Bienvenue dans la boutique en ligne BenchChem!

2-chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

This compound features a thieno[3,4-c]pyrazole core with a 2-chlorobenzamide group, serving as a critical reference standard for SAR libraries. The ortho-chloro substitution induces distinct conformational restriction, providing differential binding profiles in kinase selectivity panels. Its lead-like properties (MW 355.8, XLogP3 3.7) make it suitable for HTS validation and ATX inhibitor diversification. Ensure your library's integrity with this structurally validated, high-purity building block. Request a quote today.

Molecular Formula C18H14ClN3OS
Molecular Weight 355.84
CAS No. 392253-40-6
Cat. No. B2494643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide
CAS392253-40-6
Molecular FormulaC18H14ClN3OS
Molecular Weight355.84
Structural Identifiers
SMILESC1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4Cl
InChIInChI=1S/C18H14ClN3OS/c19-15-9-5-4-8-13(15)18(23)20-17-14-10-24-11-16(14)21-22(17)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,23)
InChIKeyCCBROPYZCBEXHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide (CAS 392253-40-6): Structural Identity and Procurement Baseline


2-chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide (CAS 392253-40-6, molecular formula C18H14ClN3OS, molecular weight 355.8 g/mol) is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core linked to a 2-chloro-substituted benzamide moiety [1]. As a thienopyrazole derivative, it belongs to a class widely explored for anti-inflammatory, analgesic, and kinase-inhibitory activities [2]. The compound is primarily utilized as a research intermediate in medicinal chemistry, particularly in kinase inhibition and antimicrobial research programs [1].

2-Chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide: Critical Substituent Effects That Prevent In-Class Substitution


Within the thieno[3,4-c]pyrazole benzamide series, the position and nature of substituents on the benzamide ring are known to dramatically alter pharmacological profiles. The 2-chloro substituent on the target compound confers a distinct electronic and steric environment compared to 4-chloro, 3-chloro, or unsubstituted benzamide analogs [1]. Furthermore, the nature of the N-2 aryl group (phenyl versus substituted phenyl) modulates both target binding conformation and metabolic stability [2]. These subtle structural variations produce measurable differences in biological activity that preclude simple interchangeability within compound libraries.

2-Chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide: Quantified Differentiation Evidence Against Closest Analogs


Chlorine Positional Isomerism: 2-Cl vs. 4-Cl Benzamide Substitution in Thieno[3,4-c]pyrazole Scaffolds

The 2-chloro positional isomer on the benzamide ring of the target compound creates a distinct spatial and electronic profile compared to the 4-chloro analog (e.g., 4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide). Ortho substitution introduces steric hindrance that restricts rotation of the amide bond, potentially locking the compound into a conformation that differs from that of para-chloro analogs [1]. This conformational constraint is known to influence binding to flat, ATP-binding pockets in kinases, where para-substituted analogs may adopt alternative poses [2].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Lipophilicity-Driven Property Differentiation: XLogP3 of Target Compound vs. In-Class Benzamide Analogs

The target compound exhibits a computed XLogP3 of 3.7 [1], placing it in a moderate lipophilicity range suitable for cell permeability while maintaining aqueous solubility acceptable for biochemical assays. This value is lower than that of the 4-phenyl analog (4-phenyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide, CAS 392254-37-4, XLogP predicted ~4.5), but higher than that of the unsubstituted benzamide analog (N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, XLogP ~3.1) [2]. This intermediate lipophilicity profile may offer a balanced assay compatibility profile compared to more hydrophobic or hydrophilic in-class compounds.

Physicochemical Profiling Drug-Likeness Library Design

Hydrogen-Bond Donor/Acceptor Topology: Target Compound vs. 2-Chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide

The target compound contains one hydrogen-bond donor (amide N-H) and three hydrogen-bond acceptors (amide carbonyl, pyrazole N, and thiophene S), as computed by PubChem [1]. In contrast, the propanamide analog (2-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide, CAS 392256-42-7) introduces an aliphatic linker that eliminates the aromatic benzamide ring, reducing π-stacking capacity and altering the spatial arrangement of the amide carbonyl . The benzamide aromatic system in the target compound provides an additional π-π interaction surface that is absent in the aliphatic amide analogs.

Molecular Recognition Target Engagement Chemical Probe Design

Molecular Weight and Heavy Atom Count Differentiation Within the Thieno[3,4-c]pyrazole Benzamide Series

The target compound (MW 355.8 g/mol, 24 heavy atoms) [1] occupies a specific niche within the thieno[3,4-c]pyrazole benzamide series. It is lighter than the 4-phenyl analog (MW 397.5, 30 heavy atoms) and heavier than the unsubstituted benzamide (MW ~321, 23 heavy atoms). This molecular weight places the compound within the preferred range for lead-like chemical probes (MW 300–400), while the 4-phenyl analog exceeds this range, potentially carrying higher risk of poor pharmacokinetic properties in downstream optimization [2].

Lead Optimization Fragment-Based Drug Discovery Compound Library Procurement

2-Chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide: Research Application Scenarios Aligned with Quantitative Differentiation Evidence


Kinase Selectivity Profiling Panels Requiring Ortho-Chloro Conformational Constraint

This compound is suitable as a chemical probe in kinase selectivity panels where the ortho-chloro substitution-induced conformational restriction (predicted ~30–50° amide torsion angle deviation) may confer differential binding to kinases with sterically constrained ATP pockets versus those with open hinge regions [1]. Structure-activity relationship (SAR) libraries focused on thieno[3,4-c]pyrazole benzamides can use this compound as the 2-Cl reference point against 3-Cl and 4-Cl positional isomers to establish chlorine-position-dependent selectivity fingerprints [2].

Balanced-Lipophilicity Starting Point for Lead Optimization Programs

With a computed XLogP3 of 3.7 and molecular weight of 355.8 g/mol, this compound occupies the lead-like chemical space suitable for initiating medicinal chemistry campaigns [1]. Its intermediate lipophilicity profile reduces the risk of DMSO precipitation and non-specific protein binding compared to more hydrophobic analogs (e.g., 4-phenyl derivative, XLogP3 ~4.5), making it appropriate for high-throughput screening (HTS) hit validation and initial SAR expansion in biochemical and cell-based assays [2].

Autotaxin (ATX) Inhibitor Scaffold Diversification Based on Thieno[3,4-c]pyrazole Core

Patent EP4175633A1 establishes the thieno[3,4-c]pyrazol-3-yl scaffold as a valid core for autotaxin (ATX) inhibitors [1]. The target compound, as a benzamide-substituted variant, can serve as a structural diversification point in ATX inhibitor libraries, where the 2-chlorobenzamide group may engage the ATX hydrophobic pocket differently from acetamide-linked analogs described in the patent. Its aromatic π-surface (3 aromatic rings) provides an additional binding interaction motif not present in aliphatic amide derivatives [2].

Compound Library Procurement for Anti-Inflammatory Target Screening

The thieno[3,4-c]pyrazole class has documented anti-inflammatory, analgesic, and platelet antiaggregating activity in preclinical models [1]. While the specific compound lacks published in vivo data, its structural features (2-chloro substitution, N-phenyl group, benzamide moiety) position it as a screening candidate for cyclooxygenase (COX) or lipoxygenase (LOX) target panels where the thieno[3,4-c]pyrazole core has established precedent [2]. Its moderate molecular weight and balanced lipophilicity support use in both enzymatic and cell-based assay formats.

Quote Request

Request a Quote for 2-chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.